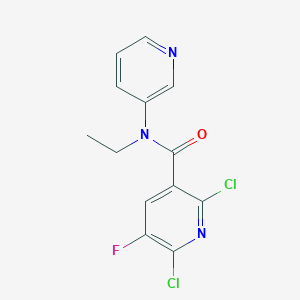![molecular formula C22H23NO5S B2527687 1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-59-0](/img/structure/B2527687.png)
1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound known for its unique structural configuration. It belongs to the class of spiro compounds, which are characterized by their spirocyclic linkage, where two rings share a single atom. The compound features a combination of benzofuran, piperidin, and sulfonyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves a multi-step process:
Formation of the Isobenzofuran Core: : This involves a series of cyclization reactions starting from appropriate aromatic precursors.
Incorporation of the Piperidin Ring: : A nucleophilic substitution reaction introduces the piperidin moiety.
Attachment of the Methylsulfonyl Group: : Sulfonylation using reagents like methylsulfonyl chloride under basic conditions.
Final Spirocyclization: : The spirocyclic structure is achieved through intramolecular cyclization reactions, often involving organometallic catalysts or strong bases.
Industrial Production Methods
Industrial production of this compound follows scaled-up versions of laboratory synthesis methods, often involving:
Optimized reaction conditions for higher yield and purity.
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: : Forms sulfoxides and sulfones.
Reduction: : Leads to the formation of corresponding sulfides and amines.
Substitution: : Particularly at the sulfonyl and piperidin moieties.
Common Reagents and Conditions
Oxidation: : Peroxides or osmium tetroxide.
Reduction: : Metal hydrides like lithium aluminum hydride.
Substitution: : Halides or sulfonates under basic or acidic conditions.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Amino and sulfide derivatives.
Substitution: : Various substituted spiro compounds depending on the reagent used.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in various catalytic cycles due to its unique structural properties.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Acts as a potent inhibitor of certain enzymes due to its ability to form strong interactions with active sites.
Medicine
Drug Development: : Potential candidate for developing therapeutic agents targeting neurological disorders and cancer.
Diagnostics: : Used in the development of imaging agents for diagnostic purposes.
Industry
Materials Science: : Utilized in the development of novel materials with unique electronic properties.
Agriculture: : Employed in the synthesis of agrochemicals for pest control.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through:
Enzyme Inhibition: : Binds to the active site of enzymes, blocking their activity.
Receptor Modulation: : Interacts with specific receptors in the body, altering their function.
The precise molecular pathways involve:
Signal Transduction: : Modifying intracellular signaling pathways.
Gene Expression: : Influencing the expression of certain genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1'-(3-(4-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: : Lacks the sulfonyl group.
1'-(3-(4-(trifluoromethyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: : Contains a trifluoromethyl group instead of a methylsulfonyl group.
1'-(3-(4-(hydroxyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: : Features a hydroxyl group.
Uniqueness
The presence of the methylsulfonyl group in 1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one distinguishes it from similar compounds, offering unique reactivity and biological activity. This makes it particularly valuable in applications requiring specific chemical interactions or biological effects.
Properties
IUPAC Name |
1'-[3-(4-methylsulfonylphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-29(26,27)17-9-6-16(7-10-17)8-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21(25)28-22/h2-7,9-10H,8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTIRVDNLBLQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)
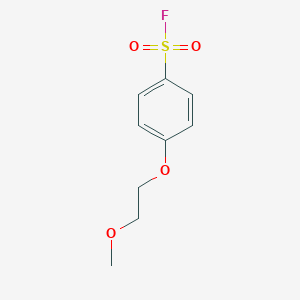
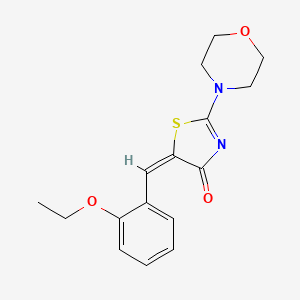
![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)
![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)
![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)
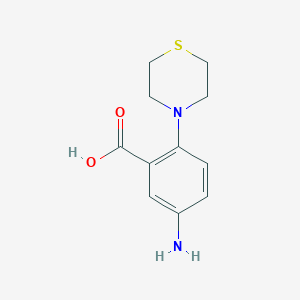
![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)
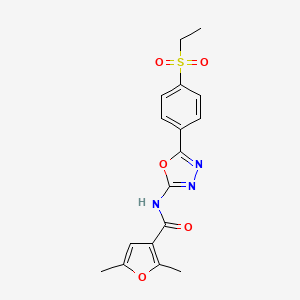
![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2527621.png)
![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)
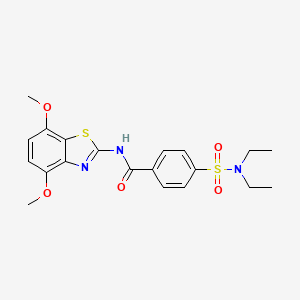
![7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2527625.png)
